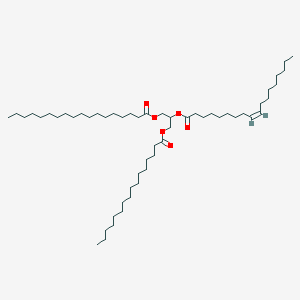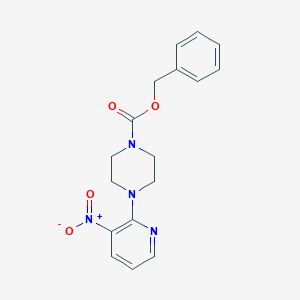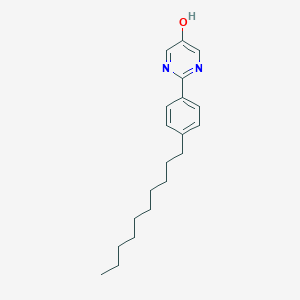
2-(4-Decylphenyl)pyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDP, and it has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 2-(4-Decylphenyl)pyrimidin-5-OL is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase, which are involved in cell proliferation and angiogenesis. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
Biochemical And Physiological Effects
2-(4-Decylphenyl)pyrimidin-5-OL has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of tyrosine kinase. In insects, PDP acts as a neurotoxin, disrupting the nervous system and leading to paralysis and death.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Decylphenyl)pyrimidin-5-OL in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using PDP is its potential toxicity. This compound has been shown to be toxic to some organisms, including humans, at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for research on 2-(4-Decylphenyl)pyrimidin-5-OL. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as a component in new materials, such as liquid crystals and surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes, leading to the induction of apoptosis and the inhibition of angiogenesis. PDP has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential as a treatment for other diseases and studying its use as a component in new materials.
Synthesis Methods
The synthesis of 2-(4-Decylphenyl)pyrimidin-5-OL involves the reaction of 4-decylbenzaldehyde with ethyl cyanoacetate to form 4-decylbenzylidenemalononitrile. This intermediate is then reacted with guanidine to form 2-(4-Decylphenyl)pyrimidin-5-OL. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(4-Decylphenyl)pyrimidin-5-OL has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, PDP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. In materials science, this compound has been studied for its potential use as a surfactant and as a component in liquid crystals.
properties
CAS RN |
132598-65-3 |
|---|---|
Product Name |
2-(4-Decylphenyl)pyrimidin-5-OL |
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-decylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3 |
InChI Key |
KBIARTZXMGWTHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
synonyms |
2-(4-Decylphenyl)-5-hydroxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



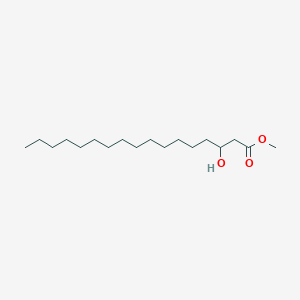
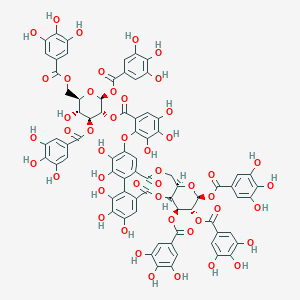
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
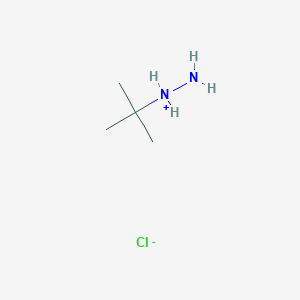
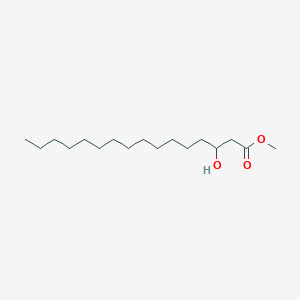
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
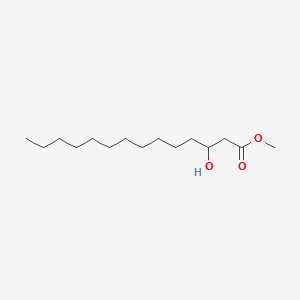
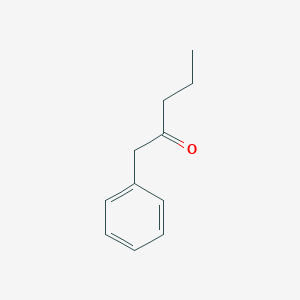
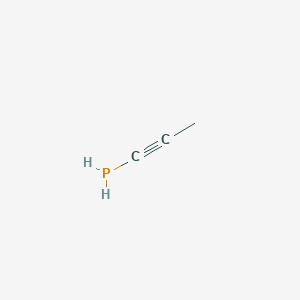
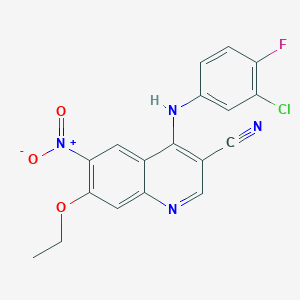
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
